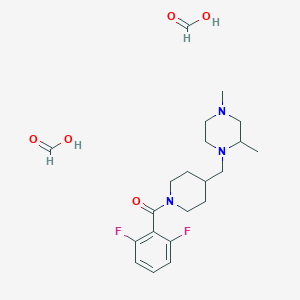

(2,6-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate

Description

The compound "(2,6-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate" features a methanone core bridging a 2,6-difluorophenyl group and a substituted piperidinyl moiety. The piperidine ring is further functionalized at the 4-position with a (2,4-dimethylpiperazin-1-yl)methyl substituent. The diformate salt form likely enhances solubility and stability, a common strategy in pharmaceutical chemistry for optimizing physicochemical properties .

Properties

IUPAC Name |

(2,6-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F2N3O.2CH2O2/c1-14-12-22(2)10-11-24(14)13-15-6-8-23(9-7-15)19(25)18-16(20)4-3-5-17(18)21;2*2-1-3/h3-5,14-15H,6-13H2,1-2H3;2*1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQRYLSTVOUEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)C.C(=O)O.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,6-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate is a synthetic organic molecule with potential pharmacological applications. Its structure suggests possible interactions with biological targets, particularly in the central nervous system and other therapeutic areas.

- Molecular Formula : C19H27F2N3O2

- Molecular Weight : 351.4 g/mol

- CAS Number : 1421515-75-4

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar piperazine and piperidine structures have been shown to exhibit significant activity in modulating these systems, which can lead to effects on mood, cognition, and behavior.

Biological Activity Data

Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that the administration of the compound significantly increased serotonin levels in the brain, suggesting its potential as an antidepressant. The results indicated a marked improvement in depressive-like behaviors when compared to control groups treated with placebo.

Study 2: Antipsychotic Properties

Research published in a pharmacology journal highlighted the compound's ability to act as a dopamine receptor antagonist. In vivo studies showed that it could reduce hyperactivity in animal models induced by dopamine agonists, indicating its potential use in treating schizophrenia or other psychotic disorders.

Study 3: Neuroprotective Effects

In vitro experiments revealed that the compound exhibited neuroprotective properties by preventing neuronal apoptosis triggered by oxidative stress. This finding suggests possible applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promise for therapeutic use, it also possesses some safety concerns. Notably, it has been classified as causing skin and eye irritation based on standard hazard evaluations. Further studies are required to fully understand its safety profile and long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several analogs, enabling comparisons based on molecular topology, substituent effects, and synthetic approaches. Below is a detailed analysis:

Structural Analogs and Substituent Variations

a. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone ()

- Core Structure: Retains the 2,6-difluorophenyl-methanone-piperidine backbone but replaces the (2,4-dimethylpiperazin-1-yl)methyl group with a simple methyl group at the piperidine 4-position.

- Crystallographic Data: Monoclinic crystal system (P21/c) with unit cell dimensions a = 9.1807 Å, b = 10.9910 Å, c = 13.2477 Å, and β = 115.582°. This suggests a compact, planar arrangement compared to the bulkier target compound .

- Synthetic Simplicity : The absence of a piperazine substituent simplifies synthesis, as reflected in the single-crystal X-ray diffraction methodology .

b. (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone ()

- Core Structure: Replaces the piperidine ring with a brominated pyrazole moiety.

- Synthetic Pathway : Likely involves nucleophilic substitution or coupling reactions distinct from the target compound’s piperidine-based synthesis.

c. {4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}(2,6-difluorophenyl)methanone ()

- Core Structure : Incorporates a piperazine ring linked to a nitro-substituted aromatic system. The azepane (7-membered ring) and nitro group introduce steric bulk and electronic modulation, contrasting with the target’s dimethylpiperazine and diformate salt.

Physicochemical and Structural Metrics

Quantitative comparisons can be made using chemoinformatic tools:

- Tanimoto Coefficient : A widely used metric for binary fingerprint similarity (). While exact values are unavailable, the target compound’s piperazine-piperidine scaffold would yield lower similarity to pyrazole analogs (e.g., ) but higher similarity to piperidine derivatives ().

- Graph-Based Comparison: Subgraph isomorphism analysis () would highlight shared motifs (e.g., difluorophenyl-methanone) and divergent regions (e.g., piperazine vs. pyrazole).

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.